

A Comprehensive Toxicological and Environmental Profile of Trimethylolpropane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Trimethylolpropane

Cat. No.: B046298

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Abstract

This technical guide provides an in-depth analysis of the toxicological profile and environmental impact of **trimethylolpropane** (CAS No. 77-99-6). **Trimethylolpropane** is an organic compound widely used as an intermediate in the manufacture of alkyd and polyester resins, synthetic lubricants, and polyurethane foams.^[1] This document synthesizes available data on its acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive effects, as well as its environmental fate, including biodegradability, bioaccumulation potential, and ecotoxicity. Quantitative data are presented in structured tables for clarity, and key experimental methodologies are described. The overall assessment indicates that **trimethylolpropane** exhibits low acute toxicity and is readily biodegradable, suggesting a minimal risk to human health and the environment under normal handling and use conditions.^[1]

Toxicological Profile

The toxicological assessment of **trimethylolpropane** suggests a low level of hazard. It is not acutely toxic via oral, dermal, or inhalation routes and shows minimal potential for skin and eye irritation.

Acute Toxicity

Trimethylolpropane demonstrates a very low order of acute toxicity in animal studies. The oral LD50 in rats is exceptionally high, and dermal and inhalation toxicity are also low.^{[2][3][4]}

Endpoint	Species	Route	Value	Classification
LD50	Rat (male)	Oral	ca. 14,700 mg/kg bw	Practically Nontoxic
LD50	Rabbit	Dermal	> 10,000 mg/kg bw	Practically Nontoxic
LC50	Rat	Inhalation	> 0.85 mg/L (4 h)	Slightly Toxic

Data sourced from[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Irritation and Sensitization

The compound is not classified as a significant skin or eye irritant, though mechanical irritation can occur.[\[1\]](#)[\[2\]](#)

Endpoint	Species	Result
Skin Irritation	Rabbit	No skin irritation / Very slight irritation [4] [5]
Eye Irritation	Rabbit	No eye irritation / Slightly irritating [4] [5]
Skin Sensitization	-	Negative (OECD Test Guideline 429) [4]

Repeated Dose Toxicity

Studies on repeated exposure suggest low systemic toxicity. The No-Observed-Adverse-Effect Level (NOAEL) for repeated dose toxicity has been established at 200 mg/kg/day.[\[6\]](#)

Genotoxicity and Mutagenicity

Trimethylolpropane has been evaluated in a range of in-vitro and in-vivo assays and is not considered to be genotoxic.

Assay	Test System	Result
Ames Test	Salmonella typhimurium	Negative[4]
Chromosome Aberration	Chinese hamster lung cells	Negative[4]
In vitro Mammalian Cell Gene Mutation	-	Negative[5]

Carcinogenicity

There is no evidence to classify **trimethylolpropane** as a carcinogen.[4][5] It is important to distinguish it from its derivative, **trimethylolpropane** triacrylate (TMPTA), which has been classified by the International Agency for Research on Cancer (IARC) as a Group 2B substance, possibly carcinogenic to humans.[4][7] Studies on TMPTA have shown increased incidences of tumors in female mice and potentially in male rats after dermal application.[8][9][10]

Reproductive and Developmental Toxicity

The data on reproductive toxicity is mixed, with some safety data sheets carrying the hazard statement H361fd ("Suspected of damaging fertility. Suspected of damaging the unborn child"). [3] However, other studies indicate no evidence of reproductive or developmental effects, with a No-Observed-Effect-Level (NOEL) for reproductive toxicity established at 800 mg/kg/day.[5][6] A study on a related compound, **trimethylolpropane** caprylate caprate, found no developmental toxicity in rats at dermal doses up to 2,000 mg/kg/day.[11]

Environmental Impact

Trimethylolpropane is considered to have a low environmental impact due to its biodegradability and low potential for bioaccumulation.

Environmental Fate

Endpoint	Method	Result	Conclusion
Biodegradation	OECD 302 B (Zahn-Wellens)	100% degradation (28 d)	Inherently Biodegradable[3][5]
Biodegradation	OECD 301 E	6% degradation (28 d)	Not Readily Biodegradable[3]
Bioaccumulation	Partition Coefficient (log Pow)	-0.47	Low potential to bioaccumulate[2][4][5]

The conflicting biodegradability results suggest that under adapted conditions (inherent biodegradability tests), the substance degrades well, but it may not meet the stringent criteria for "ready biodegradability".[3][5] Its low octanol-water partition coefficient indicates that bioaccumulation is not expected.[1][4]

Ecotoxicity

The substance exhibits low toxicity to aquatic organisms.[1]

Endpoint	Species	Duration	Value
LC50	Bleak (<i>Alburnus alburnus</i>)	96 h	> 1,000 mg/L[2][4]
EC50	Water flea (<i>Daphnia magna</i>)	48 h	13,000 mg/L[2][3]
EC50	Green algae (<i>Pseudokirchneriella subcapitata</i>)	72 h	> 1,000 mg/L[2][3]

Experimental Protocols

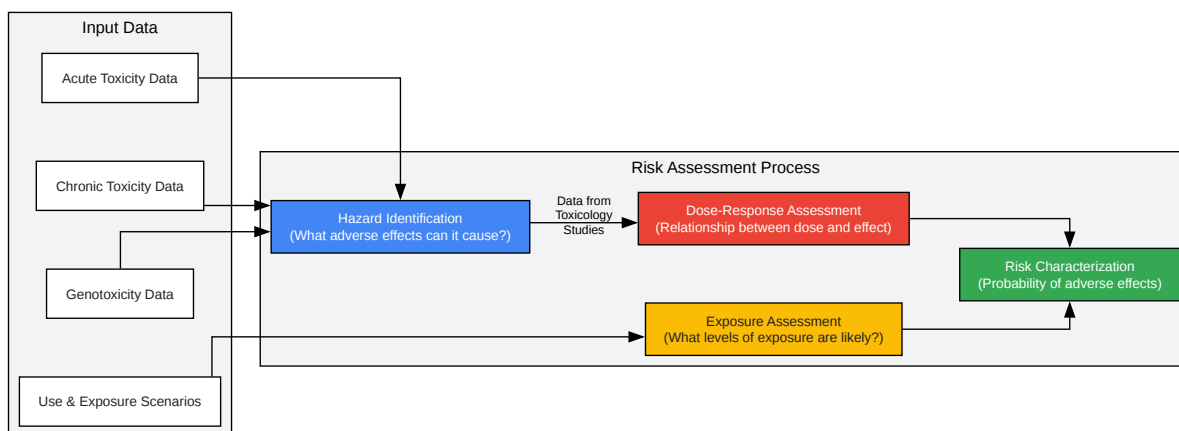
The toxicological and environmental data presented in this guide are based on standardized testing guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

- **Acute Oral Toxicity** (based on OECD Guideline 401/420): This test involves the administration of the substance in graduated doses to a group of experimental animals (typically rats) by gavage. The animals are observed for a period of 14 days for signs of toxicity and mortality. The LD50, the dose estimated to be lethal to 50% of the test animals, is then calculated.
- **Aquatic Toxicity, Daphnia sp.** (based on OECD Guideline 202): Daphnia magna are exposed to a range of concentrations of the test substance for 48 hours. The primary endpoint is immobilization. The EC50, the concentration that causes immobilization in 50% of the daphnids, is determined.
- **Biodegradability, Zahn-Wellens Test** (based on OECD Guideline 302B): This test assesses inherent biodegradability. A relatively high concentration of the test substance is incubated with a high concentration of activated sludge microorganisms. The degradation is followed by measuring parameters like Dissolved Organic Carbon (DOC) over 28 days.
- **Mutagenicity, Ames Test** (based on OECD Guideline 471): This bacterial reverse mutation assay uses several strains of Salmonella typhimurium with pre-existing mutations that leave them unable to synthesize histidine. The test substance is incubated with the bacteria; if it is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a histidine-free medium. The number of revertant colonies is counted to assess mutagenic potential.[\[12\]](#)

Visualized Workflows

Toxicological Risk Assessment Workflow

The following diagram illustrates the logical steps involved in assessing the toxicological risk of a chemical substance like **trimethylolpropane**.

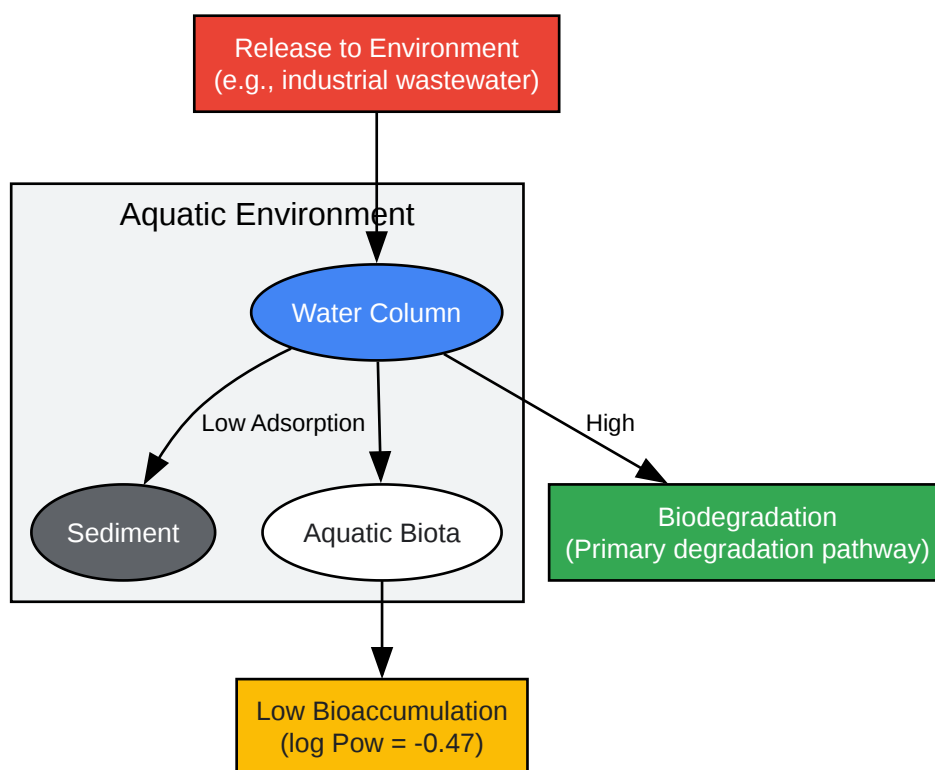


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Caption: A flowchart of the toxicological risk assessment process.

Environmental Fate and Pathways of Trimethylolpropane

This diagram visualizes the potential pathways of **trimethylolpropane** upon release into the environment, highlighting its key fate processes.



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Caption: Environmental fate and transport pathways for **trimethylolpropane**.

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